molecular formula C18H24N2O4 B4282278 ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate

ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate

Cat. No. B4282278
M. Wt: 332.4 g/mol
InChI Key: QUSNKZSBKMIWHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, a common method for forming carbon-carbon double bonds. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a structure bearing some resemblance to the target molecule, was synthesized using 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). This approach highlights the potential pathways for synthesizing ethyl piperidinecarboxylate derivatives through condensation reactions.

Molecular Structure Analysis

Crystal and molecular structure analysis of similar compounds, such as ethyl piperidine derivatives, provides insights into their conformational and geometric characteristics. For instance, studies on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives revealed structural details through X-ray diffraction, illustrating how slight modifications in the molecular framework can influence overall structure (Das et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving ethyl piperidinecarboxylate derivatives often lead to a variety of products, depending on the reactants and conditions. For example, the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate in the presence of different hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014). These reactions underscore the chemical versatility of ethyl piperidinecarboxylate derivatives.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. The crystallization behavior and molecular packing of ethyl piperidine derivatives, as seen in the crystal structures of related compounds, are often determined by hydrogen bonding and π-π interactions, which can be explored through X-ray diffraction studies (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are crucial for understanding the behavior and applications of ethyl piperidinecarboxylate derivatives. Research on similar compounds has demonstrated how structural elements such as substituents and functional groups significantly affect these properties (Hayotsyan et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific information on this compound, it’s impossible to provide a detailed mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential uses. For example, it could be studied as a potential pharmaceutical, given the presence of the piperidine ring, which is a common motif in many drugs .

properties

IUPAC Name

ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-3-24-18(23)15-7-5-9-20(11-15)12-17(22)19-16-8-4-6-14(10-16)13(2)21/h4,6,8,10,15H,3,5,7,9,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNKZSBKMIWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328760
Record name ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

568555-25-9
Record name ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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